![molecular formula C13H17F3N4O2 B14798242 (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)
(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Overview
Description
This compound belongs to the tetrahydropyrimidopyrimidinone class, characterized by a bicyclic pyrimidine scaffold with a morpholine substituent and a trifluoromethyl group. The stereochemistry at the 8-position (S-configuration) and the 3R-methylmorpholinyl moiety are critical for its biological activity, particularly in kinase inhibition . Its structure enables selective binding to enzymes such as Vps34 (class III PI3K), a target implicated in autophagy and cancer progression . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine ring contributes to hydrogen-bond interactions with kinase active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Morpholine Ring Formation: Incorporation of the morpholine ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Pyrimido-Pyrimidinone Core
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Electrophilic aromatic substitution (EAS) : Limited due to electron-withdrawing effects of the trifluoromethyl group.
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Nucleophilic attack : Occurs at C-2 and C-4 positions under basic conditions, enabling substitutions with amines or alcohols .
Morpholine Substituent
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Protonation : The tertiary amine in morpholine participates in acid-base reactions, influencing solubility in polar solvents .
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Coordination : Serves as a ligand in metal-catalyzed coupling reactions (e.g., Pd-mediated cross-couplings) .
Trifluoromethyl Group
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Stability : Resists hydrolysis under standard acidic/basic conditions but may undergo radical-mediated defluorination under UV light .
Synthetic Optimization Challenges
Comparative Reactivity with Analogues
The trifluoromethyl group in the target compound significantly reduces electron density at the pyrimidinone ring, suppressing unwanted side reactions .
Mechanistic Insights
Scientific Research Applications
The compound (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one, also known as (S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, has several synonyms and is identified by the PubChem CID 136446085 . It has a molecular weight of 318.29 g/mol and the molecular formula .
Scientific Research Applications
This compound is related to the discovery of (2S)-8-[(3R)-3-Methylmorpholin-4-Yl]-1-(3-Methyl-2-Oxo-Butyl)-2-(Trifluoromethyl)-3,4-Dihydro-2H-Pyrimido[1,2-A]Pyrimidin-6-One, which is a novel potent autophagy inhibitor . It is associated with phosphatidylinositol 3-kinase catalytic subunit type 3 and has functional keywords like transferase and lipid kinase .
One related compound, (S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, also known as Vps34-IN-2, has a molecular weight of 402.4 g/mol .
Another related compound, (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-Methyl-2-Oxo-Butyl)-2-(Trifluoromethyl)-3,4-Dihydro-2H-Pyrimido[1,2-A]Pyrimidin-6-One, is also identified as an autophagy inhibitor .
While specific case studies and comprehensive data tables directly focusing on the applications of "this compound" are not detailed in the provided search results, its role as an autophagy inhibitor and its association with lipid kinases suggest its potential use in cancer research and other areas where autophagy modulation is relevant .
Cisplatin Combination Therapy
Cisplatin, a platinum-containing anti-cancer drug, has been studied in combination with other compounds to evaluate its antiproliferative and apoptotic effects . For instance, it has been combined with flavopiridol in patients with recurrent platin-sensitive or platin-resistant ovarian and primary peritoneal cancers . The combination showed clinical activity in both platin-resistant and sensitive cancers .
Mechanism of Action
The mechanism of action of (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream effects.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pyrimido[1,2-a]pyrimidinone derivatives. Key analogues include:
Key Findings
Selectivity for Vps34: Compound 31 (from ) and 7A5 () exhibit nanomolar potency against Vps34 due to their morpholinyl and trifluoromethyl groups. The (3R)-3-methylmorpholinyl substituent in the target compound enhances selectivity over class I PI3Ks, as shown by crystallography .
Impact of Substituents: The trifluoromethyl group at position 8 improves metabolic stability across analogues (e.g., 7A5 vs. RBQ) . Morpholine vs. Chlorine: The morpholinyl group in the target compound enables hydrogen bonding with kinase catalytic sites, whereas the chloro-substituted analogue () lacks this interaction, reducing activity . Steric Effects: The 3R-methyl group on the morpholine ring in the target compound reduces off-target binding compared to non-methylated morpholine derivatives .
Similarity Indexing : Using Tanimoto coefficients (), the target compound shows >70% structural similarity to Vps34 inhibitors like Compound 31. However, differences in side chains (e.g., oxobutyl in Compound 31 vs. trifluoromethyl in the target) lead to divergent pharmacokinetic profiles .
Pharmacokinetic Comparisons :
- Lipophilicity : The trifluoromethyl group increases logP values (e.g., target compound: ~2.8 vs. 2-Chloro analogue: ~1.9), enhancing membrane permeability .
- Metabolic Stability : Microsomal stability assays show the target compound has a half-life >2 hours, outperforming EUT (t1/2 = 1.3 hours) due to reduced aromatic fluorination .
Research Implications
- Therapeutic Potential: The compound’s Vps34 inhibition suggests utility in autophagy-dependent cancers, with superior selectivity over earlier analogues .
- Limitations : Structural complexity (e.g., stereochemistry) complicates synthesis compared to simpler derivatives like 2-Chloro-8-(trifluoromethyl) .
- Future Directions : Hybridization with RBQ’s propan-2-yloxyethyl group may improve solubility without sacrificing kinase affinity .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one to ensure stereochemical purity?
- Methodological Answer : The synthesis must account for the stereochemical complexity of the (8S) and (3R) configurations. Chiral starting materials or catalysts should be employed to preserve stereochemical integrity. Reaction conditions (e.g., temperature, solvent polarity) must minimize racemization, particularly at the trifluoromethyl-bearing carbon. Post-synthesis, chiral HPLC or NMR with chiral shift reagents can validate stereochemical purity .
Q. How can researchers analytically characterize this compound to confirm structural fidelity and purity?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- 1H/13C NMR to verify substituent positions, stereochemistry, and trifluoromethyl integration.
- HPLC-MS with a polar stationary phase (e.g., C18) to detect impurities or stereoisomers, referencing pharmacopeial standards for pyrimidine derivatives .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer : Due to the trifluoromethyl group and morpholine ring, the compound is likely lipophilic. Test solubility in DMSO (≤0.1% v/v for cell-based assays) or co-solvents like PEG-400. For aqueous buffers, use surfactants (e.g., Tween-80) or cyclodextrin-based solubilization. Confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for gram-scale production while maintaining enantiomeric excess (ee) >98%?
- Methodological Answer :
- Step 1 : Replace batch reactions with flow chemistry to control exothermic steps (e.g., morpholine ring formation).
- Step 2 : Use immobilized chiral catalysts (e.g., Proline-derived organocatalysts) for asymmetric induction.
- Step 3 : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee monitoring.
- Step 4 : Crystallization-driven purification using chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Assay Optimization : Confirm assay pH (morpholine’s pKa ~8.4 affects protonation state) and buffer ionic strength.
- Off-Target Screening : Test against structurally related kinases (e.g., pyrido[2,3-d]pyrimidin-7-one derivatives) to rule out cross-reactivity.
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., morpholine ring oxidation) that may inhibit non-target enzymes .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer :
- Step 1 : Perform DFT calculations to identify metabolic "hotspots" (e.g., morpholine’s N-oxide formation).
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to assess steric hindrance at vulnerable sites.
- Step 3 : Synthesize analogs with fluorinated morpholine or pyrimidine rings to block CYP450-mediated oxidation. Validate stability in microsomal assays .
Q. Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies of this compound in in vivo models?
- Methodological Answer :
- Design : Use a randomized block design with stratified dosing (e.g., 4-6 dose groups, n=10/group). Include positive controls (e.g., known pyrimidine-based inhibitors) and vehicle controls.
- Analysis : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Use ANCOVA to adjust for covariates like animal weight.
- Validation : Bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics .
Q. How should researchers validate target engagement in cellular models using this compound?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Measure protein melting shifts after compound treatment.
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound’s structure to crosslink with the target protein.
- SPR (Surface Plasmon Resonance) : Confirm binding kinetics (ka/kd) using purified target protein immobilized on a sensor chip .
Properties
IUPAC Name |
2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c1-8-7-22-5-4-19(8)10-6-11(21)20-3-2-9(13(14,15)16)17-12(20)18-10/h6,8-9H,2-5,7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCMHWUVQPPPCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC(=O)N3CCC(NC3=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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